5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione
Overview
Description
5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylglycine methyl ester with phenyl isocyanate to form the intermediate, which is then reacted with phenylsulfanyl ethyl bromide under basic conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,5-diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A closely related compound with similar biological activities but lacking the phenylsulfanyl ethyl group.
5,5-Dimethylimidazolidine-2,4-dione: Another derivative with different substituents, leading to variations in its chemical and biological properties.
3-[(4-Arylpiperazin-1-yl)-ethyl]-5,5-diphenyl-imidazolidine-2,4-dione: A compound with modifications at the 3-position, showing potential as an anticonvulsant agent.
Uniqueness
5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylsulfanyl ethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as an antimicrobial and anti-inflammatory agent, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5,5-diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-28-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAWFDRYCBYNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCSC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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